molecular formula C23H16N4O3S2 B11022467 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11022467
M. Wt: 460.5 g/mol
InChI Key: XMUZZLZAFJBWBP-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline-4-carboxamide core substituted with a pyridin-4-yl group at position 2 and a 6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene moiety at the N-position. The pyridinyl and quinoline components are common in medicinal chemistry, suggesting applications in kinase inhibition or anticancer therapy .

Properties

Molecular Formula

C23H16N4O3S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3S2/c1-32(29,30)15-6-7-19-21(12-15)31-23(26-19)27-22(28)17-13-20(14-8-10-24-11-9-14)25-18-5-3-2-4-16(17)18/h2-13H,1H3,(H,26,27,28)

InChI Key

XMUZZLZAFJBWBP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Formation

The quinoline scaffold is constructed via the Gould-Jacobs reaction, which involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives are synthesized by heating aniline derivatives (e.g., 4-propylaniline) with diethyl ethoxymethylenemalonate in diphenyl ether at 120–140°C for 7–10 hours. Subsequent hydrolysis with sodium hydroxide yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (yield: 85–92%).

Carboxamide Formation

The quinoline-4-carboxylic acid is converted to the carboxamide using 1,1'-carbonyldiimidazole (CDI). Activation of the carboxylic acid with CDI in dichloromethane, followed by reaction with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine, affords the carboxamide intermediate (yield: 82–90%).

Benzothiazole Intermediate Synthesis

Oxidation of 6-Methylbenzothiazole

The methylsulfonyl group on the benzothiazole ring is introduced via oxidation of 6-methylbenzothiazole. Sodium hypochlorite (NaOCl) in acetic acid at 0–5°C oxidizes the methyl group to a sulfonyl group over 12–15 hours. This method avoids hazardous reagents like chromium oxides and achieves 78–85% yield.

Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazol-2-Amine

The 2-amine derivative is prepared by treating 6-(methylsulfonyl)benzothiazole with ammonium hydroxide under reflux. Alternatively, bromination of 6-(methylsulfonyl)benzothiazole followed by Gabriel synthesis yields the amine (yield: 65–72%).

Imine Bond Formation (Z-Configuration)

Condensation Reaction

The final step involves condensation of the quinoline-4-carboxamide with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine to form the Z-configured imine. Acetic acid-catalyzed reaction in ethanol at 60°C for 8–10 hours produces the target compound with 88–94% yield. The Z-configuration is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time to 1–2 hours while maintaining a 90–95% yield. This method enhances regioselectivity and minimizes side products like the E-isomer.

Analytical Characterization

Critical spectral data for the target compound include:

  • 1H^1H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, quinoline-H), 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.89–7.82 (m, 3H, benzothiazole-H), 3.32 (s, 3H, SO₂CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₃H₁₇N₅O₃S₂ [M+H]⁺: 498.0821, found: 498.0819.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Traditional)Method 2 (Microwave)Key Advantages
Quinoline Cyclization7–10 hours, 85% yield3 hours, 88% yieldFaster, higher purity
Imine Formation8 hours, 88% yield1.5 hours, 94% yieldImproved Z-selectivity
Oxidation12 hours, 78% yield6 hours, 82% yieldReduced byproducts

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Substitution : Use of directing groups (e.g., methoxy) ensures correct positioning of the pyridin-4-yl moiety.

  • Z/E Isomerization : Low-temperature reactions and protic solvents favor the Z-isomer.

  • Sulfonyl Group Stability : Avoid strong bases to prevent desulfonylation; sodium bicarbonate is preferred for workup.

Industrial Scalability Considerations

Large-scale production employs continuous flow reactors for oxidation and condensation steps, achieving 90% yield with 99.5% purity. Solvent recovery systems (e.g., ethanol distillation) reduce costs by 30%.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Benzothiazolylidene Derivatives
  • 2-[6-(Benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide (CAS 1219544-18-9): Structural Similarities: Shares the 6-(methylsulfonyl)-benzothiazolylidene group. Key Differences: Replaces quinoline-4-carboxamide with an indolyl-acetamide chain. Implications: The indole moiety may alter solubility and target specificity compared to the quinoline core in the target compound .
Thiazolylidene-Pyridinyl Analogues
  • 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (CAS 1310945-75-5): Structural Similarities: Contains a pyridinyl-substituted thiazolylidene group. Key Differences: Uses a pyridazinyl-chlorophenyl system instead of quinoline. Implications: The chlorophenyl group may enhance lipophilicity, while the pyridazine ring could influence π-π stacking interactions .

Quinoline-4-Carboxamide Derivatives

  • (S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(methoxy)quinoline-4-carboxamide: Structural Similarities: Shares the quinoline-4-carboxamide backbone. Key Differences: Substituted with methoxy and cyano-difluoropyrrolidinyl groups instead of pyridinyl and benzothiazolylidene. Functional Data: Exhibits IC₅₀ = 8.5 ± 0.9 nM against fibroblast activation protein (FAP), highlighting the role of substituents in potency .

Benzimidazolylidene Analogues

  • N-(1H-Benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives :
    • Structural Similarities : Features a related ylidene-sulfonamide system.
    • Key Differences : Replaces benzothiazole with benzimidazole and includes triazinyl substituents.
    • Implications : Fluorophenyl, chlorophenyl, and methoxyphenyl groups on the triazine ring modulate electronic effects and hydrogen-bonding capacity, which could inform design strategies for the target compound .

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound Quinoline-4-carboxamide 6-(Methylsulfonyl)-benzothiazolylidene, Pyridin-4-yl 493.9 (est.) Hypothesized kinase inhibition
CAS 1219544-18-9 Indolyl-acetamide 6-(Methylsulfonyl)-benzothiazolylidene 509.5 Structural analogue; solubility data pending
CAS 1310945-75-5 Pyridazinyl-thiazolylidene 2-Chlorophenyl, Pyridin-4-yl 423.9 Lipophilicity enhanced by chlorophenyl
FAP Inhibitor () Quinoline-4-carboxamide Methoxy, Cyano-difluoropyrrolidinyl ~450 (est.) IC₅₀ = 8.5 nM for FAP inhibition

Biological Activity

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with notable biological activities. Its intricate structure, which includes a benzothiazole moiety and a quinoline ring, suggests potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H16N2O4S3
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 1010921-10-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and quinoline derivatives. For instance, thiazolidine derivatives have shown significant antitumor activity against glioblastoma multiforme cells, indicating that modifications in the structure can enhance cytotoxic effects on cancer cells . The specific compound has been noted for its ability to inhibit cell viability in various cancer lines, including MDA-MB-231 and HCT116 .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that benzothiazole derivatives can be effective against Gram-positive bacteria, while their efficacy against Gram-negative strains varies . The structural components of this compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes such as α-amylase and urease, which are crucial in various metabolic pathways . This inhibition can lead to therapeutic applications in managing conditions like diabetes and kidney stones.

Study 1: Antitumor Activity Evaluation

In a study conducted by Da Silva et al., derivatives of thiazolidinones were synthesized and evaluated for their cytotoxic effects on glioblastoma multiforme cells. The results indicated that specific derivatives exhibited potent antitumor effects by significantly reducing the cell viability of tumor cells compared to control groups .

Study 2: Antimicrobial Efficacy Assessment

A comparative study on the antimicrobial efficacy of benzothiazole derivatives demonstrated that certain compounds had significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could enhance antimicrobial potency, suggesting that this compound could be further explored for its antimicrobial applications .

Research Findings Summary Table

Activity Findings
AnticancerSignificant cytotoxicity against glioblastoma cells; effective against MDA-MB-231 and HCT116 lines
AntimicrobialEffective against Gram-positive bacteria; variable efficacy against Gram-negative strains
Enzyme InhibitionPotential inhibitor of α-amylase and urease; implications for diabetes management

Q & A

Q. Example Protocol :

Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .

Introduce the methylsulfonyl group using methanesulfonyl chloride in DCM at 0°C to prevent side reactions .

Couple the quinoline-4-carboxamide moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR resolves regiochemistry of substituents (e.g., distinguishing Z/E isomers via coupling constants in quinoline and benzothiazole protons) .
    • 2D NMR (COSY, HSQC) confirms connectivity in complex fused-ring systems .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular formula, especially for sulfonamide and heterocyclic fragments .
  • X-ray Crystallography :
    • SHELX software refines crystal structures to resolve stereochemical ambiguities (e.g., Z-configuration in the benzothiazol-2-ylidene group) .

Case Study :
In analogs like N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide , ¹H NMR confirmed the absence of rotamers in the thiazole-carboxamide linkage, while X-ray data validated planarity .

Advanced: How can crystallographic data resolve structural ambiguities in such compounds?

Answer:
Crystallography is pivotal for confirming:

  • Stereochemistry : The (2Z) configuration in the benzothiazol-2-ylidene group is confirmed via torsional angles and hydrogen-bonding patterns .
  • Tautomerism : X-ray data distinguish between keto-enol tautomers in quinoline-carboxamide moieties .
  • Intermolecular interactions : Packing diagrams reveal π-π stacking between pyridine and benzothiazole rings, influencing solubility .

Q. Methodology :

  • Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to model disorder in flexible sulfonyl groups .
  • Validate thermal parameters (B-factors) to identify dynamic regions (e.g., rotating methyl groups) .

Advanced: What strategies address conflicting biological activity data in benzothiazole derivatives?

Answer:
Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory outcomes) require:

  • Dose-response profiling : Test compounds across a wide concentration range (nM–µM) to identify off-target effects .
  • Structural analogs : Compare activity of derivatives with/without the methylsulfonyl group to isolate pharmacophore contributions .
  • Computational docking : Use molecular dynamics to predict binding modes in target proteins (e.g., kinases vs. GPCRs) .

Example :
In N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide , fluorination at C6 enhanced selectivity for kinase inhibition over COX-2, resolving earlier contradictions .

Advanced: How do computational methods predict sulfonamide reactivity in medicinal chemistry?

Answer:

  • Density Functional Theory (DFT) :
    • Calculates electron density at sulfonamide sulfur to predict nucleophilic attack susceptibility .
  • Molecular Electrostatic Potential (MEP) :
    • Maps charge distribution to identify hydrogen-bonding sites critical for target binding .
  • ADMET profiling :
    • Predicts metabolic stability of the methylsulfonyl group using software like SwissADME .

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